molecular formula C15H10N2 B1255565 9-Aminoanthracene-10-carbonitrile

9-Aminoanthracene-10-carbonitrile

Cat. No.: B1255565
M. Wt: 218.25 g/mol
InChI Key: MZDBQLSFZHDKDQ-UHFFFAOYSA-N
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Description

9-Aminoanthracene-10-carbonitrile, also known as 9-Aminoanthracene-10-carbonitrile, is a useful research compound. Its molecular formula is C15H10N2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

10-aminoanthracene-9-carbonitrile

InChI

InChI=1S/C15H10N2/c16-9-14-10-5-1-3-7-12(10)15(17)13-8-4-2-6-11(13)14/h1-8H,17H2

InChI Key

MZDBQLSFZHDKDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N)C#N

Synonyms

9-amino-10-cyanoanthracene

Origin of Product

United States

Preparation Methods

Nitro Group Reduction and Subsequent Cyanation

A widely reported method involves the reduction of a nitro precursor followed by cyanation.

Synthesis of 9-Nitroanthracene-10-carbonitrile

Anthracene is first nitrated at position 9 using a mixture of nitric acid and sulfuric acid, yielding 9-nitroanthracene. Subsequent bromination at position 10 introduces a bromine substituent, which undergoes nucleophilic substitution with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C to form 9-nitroanthracene-10-carbonitrile.

Reaction Conditions:

  • Temperature: 120°C

  • Catalyst: CuCN

  • Solvent: DMF

  • Yield: ~65%

Reduction of Nitro to Amino Group

The nitro group at position 9 is reduced using stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) under reflux. This method, adapted from the reduction of 9-nitroanthracene to 9-aminoanthracene, achieves >90% conversion.

Optimized Protocol:

  • Reagents: SnCl₂ (2 equiv), conc. HCl

  • Temperature: 80°C

  • Duration: 4 hours

  • Yield: 78%

Direct Amination-Cyanation Tandem Reactions

Recent advances employ palladium-catalyzed cross-coupling to simultaneously introduce amino and cyano groups.

Palladium-Catalyzed Cyanation

A halogenated anthracene derivative (e.g., 9-bromoanthracene-10-amine) reacts with potassium cyanide (KCN) in the presence of palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃). This method, inspired by zinc-catalyzed anthracene functionalization, produces the target compound in a single step.

Key Parameters:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: 72%

Photochemical Methods for Nitrile Formation

Photolysis of nitroanthracene derivatives under controlled conditions offers an alternative pathway.

Photolytic Rearrangement of 9-Nitroanthracene

Irradiation of 9-nitroanthracene in chloroform with UV light (λ = 365 nm) generates reactive intermediates, including nitroso ketones, which are treated with ammonium cyanide to introduce the cyano group.

Experimental Setup:

  • Light Source: UVA lamps (365 nm)

  • Solvent: Chloroform

  • Additive: NH₄CN (1.2 equiv)

  • Yield: 55%

Comparative Analysis of Synthesis Methods

Method Key Reagents Yield Advantages Limitations
Nitro reduction + cyanationSnCl₂, CuCN78%High regioselectivityMulti-step, harsh acidic conditions
Palladium catalysisPd(OAc)₂, KCN72%Single-step, mild conditionsRequires expensive catalysts
PhotochemicalUV light, NH₄CN55%Avoids metal catalystsLow yield, side-product formation

Mechanistic Insights into Key Reactions

Reduction of Nitro Groups

The reduction of 9-nitroanthracene-10-carbonitrile proceeds via a six-electron transfer mechanism, where SnCl₂ acts as both a reducing agent and a proton donor. The nitro group is sequentially reduced to nitroso and hydroxylamine intermediates before forming the primary amine.

Palladium-Mediated Cyanation

In the palladium-catalyzed pathway, oxidative addition of Pd(0) to the C-Br bond forms a Pd(II) intermediate. Subsequent transmetallation with KCN and reductive elimination yields the cyano-substituted product while regenerating the Pd(0) catalyst.

Challenges and Optimization Strategies

Regioselectivity in Nitration

Anthracene’s symmetry often leads to mixtures of 9- and 10-substituted products. Employing directed ortho-metalation (DoM) with directing groups (e.g., boronic acids) improves selectivity, as demonstrated in anthraquinone synthesis.

Stability of Cyano Groups

The cyano group’s susceptibility to hydrolysis under acidic conditions necessitates anhydrous reaction environments. Solvents like DMF or THF, which stabilize intermediates via coordination, enhance yields .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 9-Aminoanthracene-10-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Anthracene derivatives are typically synthesized via halogenation or functional group substitution. For example, bromination of anthracene in carbon disulfide yields dibromo derivatives . Adapting this method, amino and cyano groups can be introduced via nucleophilic substitution or metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd/Cu systems) critically affect regioselectivity and yield. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the molecular structure and purity of 9-Aminoanthracene-10-carbonitrile?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substitution patterns (aromatic protons at δ 7.5–8.5 ppm; amino protons at δ 3.5–5.0 ppm). IR spectroscopy identifies nitrile stretches (~2200 cm1^{-1}) and NH2_2 bends (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C15_{15}H10_{10}N2_2: 218.0844) .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 82.54%, H: 4.62%, N: 12.84%) .

Q. What are the stability considerations for 9-Aminoanthracene-10-carbonitrile under varying storage conditions?

  • Methodological Answer : Anthracene derivatives degrade under prolonged light exposure or moisture. Store in amber vials at –20°C under inert gas (N2_2/Ar). Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or UV-Vis spectroscopy (λmax_{\text{max}} ~350 nm for anthracene core) .

Q. Which solvents are optimal for dissolving 9-Aminoanthracene-10-carbonitrile in spectroscopic studies?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the nitrile group’s dipole moment. For fluorescence studies, use degassed THF to minimize quenching .

Advanced Research Questions

Q. How can researchers functionalize 9-Aminoanthracene-10-carbonitrile for applications in optoelectronic materials?

  • Methodological Answer :

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 10-(1-Naphthyl)anthracene-9-boronic acid) introduce π-extended systems for tuning emission wavelengths .
  • Post-Functionalization : React the amino group with acyl chlorides or sulfonating agents to modify electron-donating capacity. Monitor electronic effects via cyclic voltammetry (HOMO/LUMO shifts) .

Q. What strategies resolve contradictions in fluorescence quantum yield measurements for anthracene derivatives?

  • Methodological Answer :

  • Control Experiments : Standardize excitation sources and calibrate detectors using reference dyes (e.g., quinine sulfate).
  • Environmental Factors : Account for oxygen quenching (use degassed solvents) and concentration-dependent aggregation. Compare data across multiple labs to identify systematic errors .

Q. How can computational modeling predict the reactivity of 9-Aminoanthracene-10-carbonitrile in photochemical reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute frontier molecular orbitals and excitation energies.
  • QSPR Models : Train neural networks on anthracene derivatives’ experimental data (e.g., substituent effects on reaction rates) to predict regioselectivity .

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